REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][N:9]=2)[CH:3]=1.C([C:17]1[CH:26]=[CH:25][C:20]([C:21](OC)=O)=[CH:19][CH:18]=1)=O.[C:27]([O-])(=O)[CH3:28].[K+].II>C(OC(=O)C)(=O)C.CO>[C:27]1([CH:28]=[CH:1][C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]3[CH:13]=[C:12]([CH:14]=[CH:21][C:20]4[CH:19]=[CH:18][CH:17]=[CH:26][CH:25]=4)[CH:11]=[CH:10][N:9]=3)[CH:3]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
styryl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)C1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)C1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
11.054 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)C1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
29.549 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
potassium acetate
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solid was stirred for 5 minutes with boiling methoxyethanol (400 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the resulting fine off-white crystals were filtered off
|
Type
|
FILTRATION
|
Details
|
the crystalline product filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=CC1=CC(=NC=C1)C1=NC=CC(=C1)C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.449 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |